REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([OH:7])=[O:6].C[Mg+].[Br-].CC[O:17][CH2:18]C.[Li]CCCC.CCCCCC.Cl.C[OH:33]>C1COCC1>[CH3:11][C:10]1[CH:9]=[CH:8][C:4]([C:5]([OH:7])=[O:6])=[CH:3][C:2]=1[C:18]([OH:17])=[O:33] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=O)O)C=CC1C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred at this temperature for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not exceed −75° C
|
Type
|
CUSTOM
|
Details
|
to rise to −60° C.
|
Type
|
CUSTOM
|
Details
|
did not rise above −75° C
|
Type
|
CUSTOM
|
Details
|
before crushed dryice (4.4 g, 100 mmol)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
The precipitate was vigorously stirred as the temperature
|
Type
|
CUSTOM
|
Details
|
to freely rise to ambient temperature
|
Type
|
CUSTOM
|
Details
|
the solid material collected filteration
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Recrystallisation from water afforded off-white pure compound (81%) m.p. 296-298° C. (sublimed)
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
CC1=C(C=C(C(=O)O)C=C1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |